Fmoc-D-Cys(Mbzl)-OH

Übersicht

Beschreibung

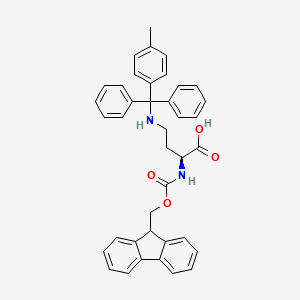

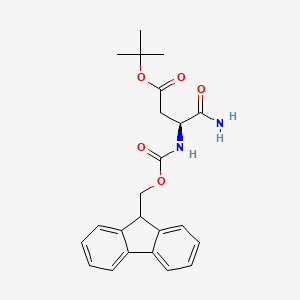

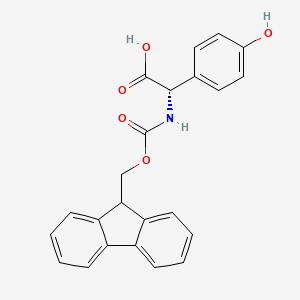

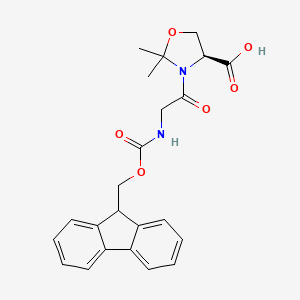

Fmoc-D-Cysteine(Methylbenzyl)-OH: is a derivative of the amino acid cysteine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylbenzyl (Mbzl) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the amino group, and the Mbzl group protects the thiol group of cysteine. These modifications facilitate the synthesis of complex peptides and proteins by preventing unwanted side reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Fmoc-D-Cysteine(Methylbenzyl)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS, where it helps in the stepwise assembly of peptide chains.

Biology:

Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.

Medicine:

Drug Development: The compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

Industry:

Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies, for the development of diagnostic and therapeutic agents.

Wirkmechanismus

Target of Action

The primary target of Fmoc-D-Cys(Mbzl)-OH is the cysteine thiol group in peptides and proteins . The compound is used as a protecting group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .

Mode of Action

This compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It is readily deprotected by secondary amines such as piperidine while it is stable under acidic conditions . This allows for the selective removal of other protecting groups under acidic conditions without affecting the this compound .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It plays a crucial role in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .

Result of Action

The use of this compound results in the successful synthesis of complex peptides and proteins with protected cysteine thiol groups . These peptides and proteins can then be used in a variety of biochemical applications, including research and therapeutic interventions .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. It is stable under acidic conditions, allowing for selective deprotection of other groups . It can be readily deprotected by secondary amines such as piperidine . Therefore, the pH and the presence of specific reagents in the environment can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

The safety and hazards associated with “Fmoc-D-Cys(Mbzl)-OH” are not specifically mentioned in the retrieved papers. However, like all chemicals, it should be handled with care to avoid exposure and potential harm .

Zukünftige Richtungen

The future directions for “Fmoc-D-Cys(Mbzl)-OH” are likely to involve further developments in peptide synthesis. The use of protecting groups like Fmoc and Mbzl will continue to be an important strategy in this field .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Methylbenzyl)-OH typically involves the following steps:

Protection of the Thiol Group: The thiol group of D-cysteine is protected by reacting it with a methylbenzyl group, forming a thioether linkage.

Protection of the Amino Group: The amino group of the protected D-cysteine is then protected with the Fmoc group. This is usually achieved by reacting the amino group with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.

Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Cysteine(Methylbenzyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection Reactions: Large quantities of D-cysteine are reacted with methylbenzyl chloride and Fmoc-chloride under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiol group of cysteine can undergo oxidation to form disulfides. in Fmoc-D-Cysteine(Methylbenzyl)-OH, the thiol group is protected, preventing this reaction.

Reduction: The thioether linkage can be cleaved under reductive conditions, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further peptide coupling reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Thioether Cleavage: DTT or TCEP in aqueous buffer solutions are used for the reduction of the thioether linkage.

Major Products Formed:

Fmoc Removal: The removal of the Fmoc group yields the free amino group of D-cysteine.

Thioether Cleavage: The cleavage of the thioether linkage yields the free thiol group of D-cysteine.

Vergleich Mit ähnlichen Verbindungen

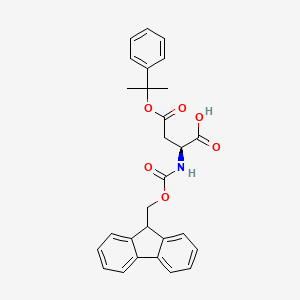

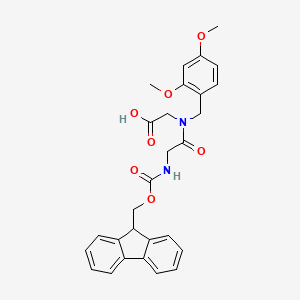

Fmoc-L-Cysteine(Methylbenzyl)-OH: Similar to Fmoc-D-Cysteine(Methylbenzyl)-OH but with the L-isomer of cysteine.

Fmoc-D-Cysteine(Trityl)-OH: Uses a trityl group instead of a methylbenzyl group for thiol protection.

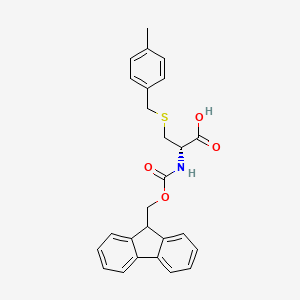

Fmoc-D-Cysteine(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.

Uniqueness:

Stereochemistry: Fmoc-D-Cysteine(Methylbenzyl)-OH contains the D-isomer of cysteine, which can have different biological properties compared to the L-isomer.

Thiol Protection: The methylbenzyl group provides a specific type of protection for the thiol group, which can be selectively removed under reductive conditions, offering versatility in peptide synthesis.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145111 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-41-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.